4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid
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Overview
Description
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid is an organic compound that features a benzoic acid core substituted with a fluorine atom and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Coupling with benzoic acid: The final step involves coupling the fluorinated pyrazole with a benzoic acid derivative, often using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the fluorine and pyrazole sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar structure but with different substituents.
1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Another pyrazole derivative with different functional groups.
Uniqueness
4-fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrazole ring, which can impart specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C11H9FN2O2 |
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Molecular Weight |
220.20 g/mol |
IUPAC Name |
4-fluoro-3-(2-methylpyrazol-3-yl)benzoic acid |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-6-7(11(15)16)2-3-9(8)12/h2-6H,1H3,(H,15,16) |
InChI Key |
KZFYMXBXBKGJTI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=CC(=C2)C(=O)O)F |
Origin of Product |
United States |
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